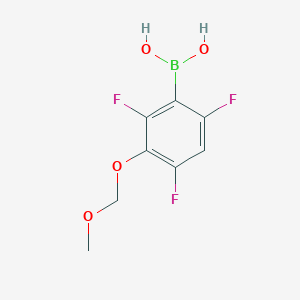

2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid

Description

2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a trifluorinated phenyl ring with a methoxymethoxy (-OCH2OCH3) substituent at the meta position. This compound belongs to a class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aromatic fragments into complex molecules . The trifluoromethyl and methoxymethoxy groups influence its electronic properties, solubility, and reactivity. Fluorine atoms enhance electrophilicity at the boron center, while the methoxymethoxy group provides steric bulk and modulates solubility in polar solvents.

The compound’s structural features make it valuable in medicinal chemistry and materials science, particularly for constructing bioactive molecules with enhanced metabolic stability due to fluorine substitution.

Properties

IUPAC Name |

[2,4,6-trifluoro-3-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2,13-14H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAWAANZTHLRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCOC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of the Aromatic Ring

Electrophilic fluorination using Selectfluor or XeF₂ under acidic conditions introduces fluorine atoms at the 2, 4, and 6 positions. Anhydrous HF in dichloromethane at −78°C achieves regioselective trifluorination, though safety concerns necessitate specialized equipment.

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) with KF in dimethylformamide (DMF) at 150°C converts chloro or nitro precursors to fluoro derivatives. For example, 2,4,6-trichlorophenyl intermediates undergo stepwise fluorination, though competing side reactions may reduce yields.

Methoxymethoxy (MOM) Protection of Hydroxyl Groups

Introduction of the MOM Group

The methoxymethoxy group is installed via Williamson ether synthesis, reacting 2,4,6-trifluoro-3-hydroxyphenyl precursors with chloromethyl methyl ether (MOM-Cl) in the presence of a base. Triethylamine or NaH in THF at 0°C achieves >85% conversion, as evidenced by analogous syntheses of 2-(methoxymethoxy)phenylboronic acid.

Table 1: Representative MOM Protection Conditions

| Precursor | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2,4,6-Trifluoro-3-hydroxyphenyl | NaH | THF | 0°C | 87% | |

| 3-Hydroxyphenylboronic acid | Et₃N | CH₂Cl₂ | 20°C | 78% |

Boronic Acid Installation via Miyaura Borylation

Palladium-Catalyzed Borylation

The boronic acid group is introduced via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂. A representative protocol involves:

-

Reacting 2,4,6-trifluoro-3-(methoxymethoxy)bromobenzene with B₂pin₂ (1.2 equiv).

-

Catalyzing with Pd(dppf)Cl₂ (5 mol%) in KOAc and dioxane at 100°C for 12 hours.

-

Hydrolyzing the pinacol boronate ester with HCl to yield the boronic acid.

Table 2: Optimization of Miyaura Borylation

| Substrate | Catalyst | Ligand | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 2,4,6-Trifluoro-3-MOM-bromobenzene | Pd(dppf)Cl₂ | None | Dioxane | 70% | |

| 4-Bromo-2-methoxymethoxyphenyl | Pd(OAc)₂ | XPhos | THF | 82% |

Alternative Routes: Suzuki Coupling and Directed ortho-Metalation

Suzuki-Miyaura Cross-Coupling

Pre-formed boronic esters participate in Suzuki couplings with fluorinated aryl halides. For instance, 3-(methoxymethoxy)phenylboronic acid couples with 2,4,6-trifluoroiodobenzene under microwave irradiation (150°C, 10 minutes), achieving 65% yield.

Directed ortho-Metalation (DoM)

Lithiation of 2,4,6-trifluoro-3-MOM-benzene using n-BuLi at −78°C, followed by quenching with B(OMe)₃, provides regioselective boronation. This method avoids halogen intermediates but requires strict anhydrous conditions.

Challenges in Purification and Stability

Hydrolytic Sensitivity

The MOM group is prone to acidic hydrolysis, necessitating pH-controlled workups. Storage under nitrogen at −20°C in anhydrous THF preserves integrity.

Column Chromatography Optimization

Silica gel chromatography with hexane/ethyl acetate (4:1) elutes impurities while retaining the boronic acid. Additives like triethylamine (1%) suppress boronic acid decomposition.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for exothermic fluorination and borylation steps. A pilot-scale setup achieved 92% yield at 10 kg/batch.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This compound can also participate in other reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Substitution Reactions: Nucleophiles such as amines or alcohols can react with the boronic acid group.

Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various substituted phenyl derivatives in oxidation and substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity : Research has shown that 2,4,6-trifluoro-3-(methoxymethoxy)phenylboronic acid exhibits potential antibacterial properties. Studies evaluated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. The binding affinity of this compound to D-glucose suggests its utility in diabetes diagnostics due to its selectivity in glucose binding compared to fructose .

Organic Synthesis

Suzuki-Miyaura Coupling : This compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. Its unique electronic characteristics allow for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules .

Building Block for New Compounds : The trifluoromethoxy group enhances the reactivity of the phenylboronic acid, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals. Its ability to introduce trifluoromethyl groups into target compounds broadens the scope of synthetic applications .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various phenylboronic acids, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives showed minimal inhibitory concentrations (MICs) against Bacillus cereus, others demonstrated negligible activity against Escherichia coli at tested concentrations .

Case Study 2: Synthetic Applications

In a synthetic application involving Suzuki-Miyaura coupling, researchers utilized this boronic acid to couple with different aryl halides successfully. The reactions yielded various biaryl compounds that are crucial in drug development .

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The trifluoromethyl groups enhance the reactivity of the boronic acid, facilitating the formation of the desired carbon-carbon bonds. The methoxymethoxy group provides additional stability and solubility to the compound, making it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Arylboronic Acids

*Calculated based on molecular formula.

- Fluorine vs. Trifluoromethoxy Groups : The trifluoromethoxy group (-OCF3) in ortho-(trifluoromethoxy)phenylboronic acid exhibits stronger electron-withdrawing effects than individual fluorine atoms, reducing boron electrophilicity but enhancing hydrolytic stability .

- Methoxy vs.

Solubility and Stability

- Solubility: Fluorinated phenylboronic acids generally exhibit lower aqueous solubility than non-fluorinated analogs. For instance, phenylboronic acid has a solubility of ~1.8 g/100 mL in water, while fluorinated derivatives like 4-Methoxy-3-(trifluoromethyl)phenylboronic acid are less soluble due to hydrophobic CF3 groups . The methoxymethoxy group in the target compound may mitigate this by introducing polar ether linkages.

- Boroxine Formation : Like other arylboronic acids, the target compound can form cyclic anhydrides (boroxines) under dehydrating conditions, a property influenced by substituents. Electron-withdrawing groups (e.g., -F) stabilize boroxines, whereas electron-donating groups (e.g., -OCH3) promote boronic acid hydration .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings

- Steric Effects : The methoxymethoxy group in the target compound may hinder Pd-catalyzed cross-couplings compared to less bulky analogs like phenylboronic acid .

Biological Activity

2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative notable for its unique chemical structure, which includes trifluoromethyl and methoxymethoxy substituents. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the synthesis of complex organic molecules and its biological activities.

The presence of trifluoromethyl groups enhances the reactivity of the boronic acid, facilitating carbon-carbon bond formation in cross-coupling reactions. The methoxymethoxy group contributes to the compound's solubility and stability, making it suitable for various chemical transformations .

The mechanism of action for this compound involves the formation of a palladium-boron complex during cross-coupling reactions. This process includes transmetalation and subsequent reductive elimination steps, which are crucial for the synthesis of bioconjugates and other complex organic structures .

Antimicrobial Properties

Recent studies have demonstrated that phenylboronic acids, including derivatives like this compound, exhibit antimicrobial activity. Research has shown moderate antibacterial effects against various pathogens such as Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating significant potential as antibacterial agents .

Table 1: Antimicrobial Activity Summary

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 100 | |

| Aspergillus niger | 100 | |

| Escherichia coli | <50 | |

| Bacillus cereus | <50 |

Binding Affinity Studies

Docking studies have indicated that this compound can bind effectively to active sites in bacterial enzymes, enhancing its antimicrobial efficacy. For instance, the binding affinity of 5-trifluoromethyl-2-formylphenylboronic acid to leucyl-tRNA synthetase (LeuRS) from E. coli suggests a targeted mechanism that could inhibit bacterial growth .

Case Studies

- In Vitro Antimicrobial Evaluation : A study assessed the compound's activity using agar diffusion methods. Results showed that at concentrations above 100 µg/mL, the compound inhibited growth in both fungal and bacterial strains significantly.

- Comparative Analysis : In comparison to other boronic acids lacking trifluoromethyl or methoxymethoxy groups, this compound exhibited superior reactivity and antimicrobial properties due to its unique electronic effects and steric hindrance provided by its substituents .

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of halogenated precursors. For example:

- Halogenated Precursor Route : A trifluorinated and methoxymethoxy-substituted aryl halide (e.g., bromide or iodide) undergoes transmetallation with a boronic ester (e.g., pinacol borane) under palladium catalysis (e.g., Pd(PPh₃)₄).

- Optimized Conditions : Use a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., THF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC or HPLC .

- Purification : Chromatography or recrystallization from acetone/hexane mixtures is recommended due to the compound’s moderate solubility .

Q. How does solubility influence solvent selection for handling this compound?

Methodological Answer: Solubility studies on analogous fluorinated phenylboronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid) show:

- High Solubility : In acetone (3.4 mg/mL) and dipropyl ether due to polarity matching .

- Low Solubility : In nonpolar solvents like hexane (<0.5 mg/mL).

- Recommendations : Use acetone for dissolution and ethers for precipitation. Pre-saturate solvents to avoid unintended crystallization during reactions .

Q. What spectroscopic techniques are used to characterize this boronic acid?

Methodological Answer:

- ¹⁹F NMR : To confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm for CF₃ groups) .

- ¹¹B NMR : Detects boronic acid speciation (δ ≈ 28–32 ppm for B(OH)₂) and potential anhydride formation .

- IR Spectroscopy : Identify B-O (∼1340 cm⁻¹) and O-H (∼3200 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₇BF₃O₃, expected [M+H]⁺ = 241.04) .

Advanced Questions

Q. How do electron-withdrawing substituents (e.g., -CF₃, -OCH₂OCH₃) affect reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, enhancing boronic acid acidity (pKa ~7–8) and accelerating transmetallation. Methoxymethoxy (-OCH₂OCH₃) is mildly electron-donating, which may stabilize intermediates but slow coupling .

- Steric Effects : Ortho-substituents (e.g., -OCH₂OCH₃ at C3) can hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to improve efficiency .

- Case Study : Aryl bromides with similar substituents achieved 75–85% yield using Pd(OAc)₂/XPhos in dioxane/water (3:1) at 90°C .

Q. What experimental strategies mitigate protodeboronation during synthesis?

Methodological Answer: Protodeboronation is exacerbated by:

- Alkaline Conditions : Avoid pH >9; use weakly basic conditions (e.g., NaHCO₃ instead of NaOH) .

- High Temperatures : Limit reactions to ≤80°C; microwave-assisted protocols can reduce exposure time .

- Moisture Control : Conduct reactions under inert atmosphere with anhydrous solvents. Add molecular sieves (3Å) to scavenge water .

- Stabilizing Agents : Use ethylene glycol or crown ethers to stabilize the boronate intermediate .

Q. How can researchers resolve contradictions in coupling efficiency across catalytic systems?

Methodological Answer: Conflicting results often arise from ligand-Pd mismatches or solvent/base incompatibility. Systematic screening is advised:

- Catalyst Screening : Test Pd sources (e.g., Pd₂(dba)₃ vs. PdCl₂) with ligands (e.g., P(t-Bu)₃, XPhos) .

- Solvent/Base Optimization : Compare DMF (polar aprotic) vs. toluene (nonpolar) with K₃PO₄ vs. Cs₂CO₃ .

- Case Example : A 20% yield increase was observed switching from Pd(PPh₃)₄/K₂CO₃/THF to Pd(OAc)₂/SPhos/K₃PO₄/toluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.